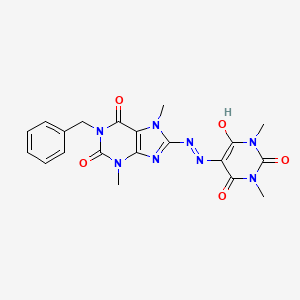

![molecular formula C20H13N3O4S B2744674 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide CAS No. 1321702-49-1](/img/structure/B2744674.png)

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

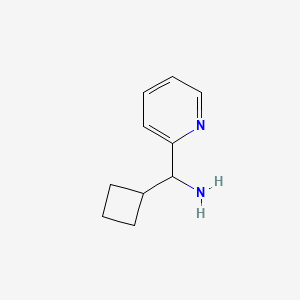

This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . The “E” in the name suggests that it has a trans configuration around a carbon-carbon double bond . The “N’-((2-hydroxynaphthalen-1-yl)methylene)-5-nitro” part of the name suggests that it has a nitro group and a hydroxynaphthalenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzo[b]thiophene and naphthalene rings . The nitro group would likely add some polarity to the molecule .Chemical Reactions Analysis

As a nitro compound, this molecule could potentially undergo reduction reactions to form an amine . The presence of the hydroxyl group also suggests that it could participate in reactions such as esterification .Physical and Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature . It’s likely to have a relatively high melting point due to the presence of the aromatic rings . The presence of the nitro group and hydroxyl group suggest that it might have some solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound has been explored in the synthesis and characterization of novel chemical entities. For instance, research involving the synthesis and characterization of organotin compounds derived from Schiff bases highlighted the preparation of compounds where tin atom is pentacoordinated. These studies provide foundational knowledge for the development of materials with potential applications in organic light-emitting diodes (OLEDs), showcasing the importance of such compounds in materials science and photophysical characterization (García-López et al., 2014).

Anticancer Activities

The anticancer properties of compounds derived from "(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide" have been investigated, particularly in the context of creating new oxovanadium(V), dioxomolybdenum(VI), and copper(II) complexes. Such studies are crucial for understanding the biological activities of these compounds and their potential as therapeutic agents against various cancer cell lines (Ta et al., 2019).

Luminescence Sensing Properties

The luminescence sensing properties of metal complexes containing bis(thiabendazole) moieties have also been explored. These studies demonstrate the potential of such compounds in developing fluorescent chemosensors with high selectivity and sensitivity for detecting specific substances, offering promising applications in environmental monitoring and analytical chemistry (Shi et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Research has also focused on the synthesis, cytotoxicity, and antimicrobial evaluation of new compounds incorporating the "this compound" structure. These studies contribute to the search for novel antimicrobial and anti-inflammatory agents, highlighting the compound's relevance in pharmaceutical chemistry and drug development (Mutchu et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-17-7-5-12-3-1-2-4-15(12)16(17)11-21-22-20(25)19-10-13-9-14(23(26)27)6-8-18(13)28-19/h1-11,24H,(H,22,25)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLFOIBSPXBGHV-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744591.png)

![1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2744592.png)

![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2744601.png)

![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid](/img/structure/B2744602.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)

![4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]morpholine](/img/structure/B2744611.png)

![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)